Cas no 2034502-71-9 (N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)
![N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034502-71-9x500.png)
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide
- N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
- N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide
- AKOS025327033
- F6523-2915
- 2034502-71-9
-
- インチ: 1S/C18H16N4O2S/c1-2-22-9-5-7-13(22)17-20-16(24-21-17)11-19-18(23)15-10-12-6-3-4-8-14(12)25-15/h3-10H,2,11H2,1H3,(H,19,23)
- InChIKey: ZDSRUCVUWYFERQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCC2=NC(C3=CC=CN3CC)=NO2)=O)=CC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 352.09939694g/mol
- どういたいしつりょう: 352.09939694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 101Ų
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-2915-1mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-15mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-100mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-5mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-4mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-75mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-10mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-30mg |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-20μmol |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2915-5μmol |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide |
2034502-71-9 | 5μmol |
$63.0 | 2023-09-08 |
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamideに関する追加情報
Professional Introduction to N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide (CAS No. 2034502-71-9)
N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide (CAS No. 2034502-71-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates multiple functional groups, including an 1,2,4-oxadiazole moiety and a benzothiophene core, which are known for their potential in modulating various biological pathways.
The 1,2,4-oxadiazole ring is a heterocyclic compound characterized by a three-membered ring containing one oxygen atom and two carbon atoms, linked to two other atoms, typically nitrogen or carbon. This structural motif is widely recognized for its role in enhancing the binding affinity and selectivity of small-molecule drugs. In particular, the presence of the 1,2,4-oxadiazole moiety in N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide contributes to its ability to interact with biological targets in a highly specific manner. This feature is particularly valuable in the development of targeted therapies where precision is paramount.
The benzothiophene core is another critical component of this compound. Benzothiophenes are aromatic heterocyclic compounds consisting of a benzene ring fused to a thiophene ring. They are well-documented for their diverse pharmacological properties and have been extensively studied for their potential applications in treating various diseases, including cancer and neurological disorders. The combination of the benzothiophene scaffold with the 1,2,4-oxadiazole unit in N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide creates a molecule with enhanced pharmacological potential.
The ethyl group attached to the pyrrole ring in the structure further modifies the electronic properties of the molecule. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The introduction of an ethyl group can influence the molecule's solubility, metabolic stability, and interaction with biological targets. This modification is often employed to optimize pharmacokinetic profiles and improve overall drug efficacy.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways involved in disease progression. N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yli]methyl}-1-benzothiophene-2-carboxamide has emerged as a promising candidate in this context. Its unique structural features make it well-suited for interacting with enzymes and receptors that play crucial roles in various diseases. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer cell proliferation and survival.
The synthesis of N-{[3-(1ethyl - 1H - pyrrol - 2 - yl) - 12 , 4 - oxadiazol - 5 - yl]methyl} - 11 - benzothiophene - 12 - carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the 1 , 12 , 4 - oxadiazole core through cyclocondensation reactions. Subsequent functionalization steps introduce the pyrrole moiety and the benzothiophene unit. Each step must be carefully optimized to ensure high yield and purity.
The pharmacological evaluation of N-{[3-(ethy l - 11 H - pyrrol - 12 - yl) - 12 , 4 - oxadiazol e]methyl} - 11 - benzothiophen e]carboxam ide has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit the activity of specific enzymes associated with cancer cell growth and metastasis. Additionally, preliminary animal models have shown promising results regarding its potential as an anti-inflammatory agent. These findings highlight the compound's therapeutic potential and justify further investigation into its mechanisms of action.
The development of novel drug candidates like N-{[
In conclusion , N-[
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